molecular formula C9H12N2O3S B3079354 4-(Pyridin-2-ylsulfonyl)morpholine CAS No. 106762-44-1

4-(Pyridin-2-ylsulfonyl)morpholine

Cat. No.: B3079354
CAS No.: 106762-44-1
M. Wt: 228.27 g/mol
InChI Key: AKOCZCRMKRLYJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. For instance, it can be prepared by reacting a pyridine derivative with a morpholine derivative under specific conditions. Detailed synthetic strategies and reaction conditions are documented in relevant literature .

Scientific Research Applications

Inhibitors of the PI3K-AKT-mTOR Pathway

4-(Pyrimidin-4-yl)morpholines, including structures similar to 4-(Pyridin-2-ylsulfonyl)morpholine, are significant in pharmacology, particularly as privileged pharmacophores for the inhibition of PI3K and PIKKs. These molecules are key in the morpholine utility as a kinase hinge binder, crucial for their effectiveness in selective dual inhibition of mTORC1 and mTORC2, important pathways in cancer research (Hobbs et al., 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of molecules related to this compound play a significant role in developing new compounds with potential biological activities. Various studies have reported the synthesis of such compounds and elucidated their structures through techniques like NMR and mass spectrometry, contributing to understanding their chemical properties and potential applications in biological fields (Linxiao Wang et al., 2016).

Catalytic Applications

Compounds like this compound have been used in catalytic systems for various chemical reactions. For instance, they have been applied in Suzuki–Miyaura and Sonogashira cross-coupling reactions, demonstrating high efficiency and effectiveness under mild and green conditions. These applications highlight their potential in organic synthesis and pharmaceutical manufacturing (M. Reddy et al., 2016).

Pharmaceutical Intermediates

Morpholine derivatives, including those structurally similar to this compound, are important intermediates in synthesizing various biologically active compounds. These intermediates are crucial in the development of small molecule inhibitors, especially in cancer research, due to their potential biological activities (H. Lei et al., 2017).

Properties

IUPAC Name

4-pyridin-2-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-15(13,9-3-1-2-4-10-9)11-5-7-14-8-6-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOCZCRMKRLYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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